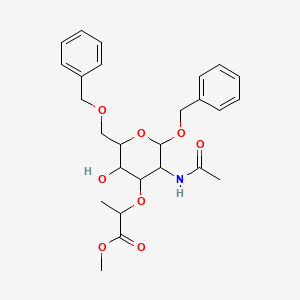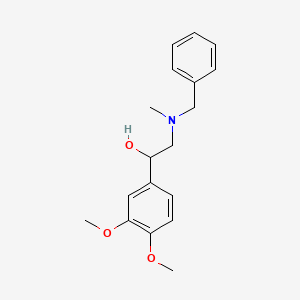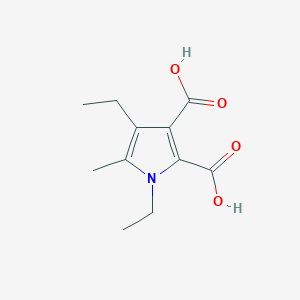
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two carboxylic acid groups at positions 2 and 3, and its ethyl and methyl substituents at positions 1, 4, and 5, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Knorr pyrrole synthesis, which involves the condensation of α-amino ketones with β-keto esters. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrole ring into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
科学的研究の応用
1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- 1,4-Diethyl-5-methyl-1H-pyrrole-2,4-dicarboxylic acid
- 1,4-Diethyl-5-methyl-1H-pyrrole-3,5-dicarboxylic acid
- 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid diethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the carboxylic acid functionalities, provides a distinct set of properties that can be exploited in various applications.
特性
CAS番号 |
91248-33-8 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
1,4-diethyl-5-methylpyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)12(5-2)9(11(15)16)8(7)10(13)14/h4-5H2,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
SIFGLZWVRJTNHI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C(=C1C(=O)O)C(=O)O)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


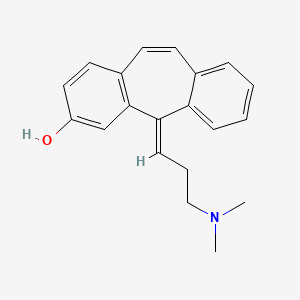

![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)
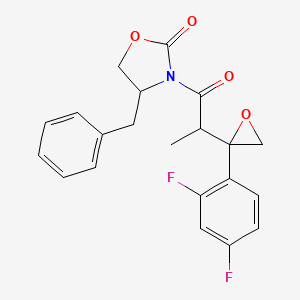
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)
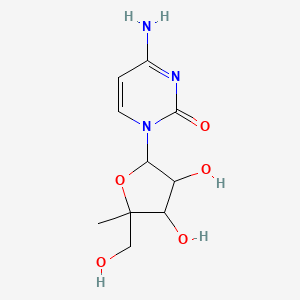
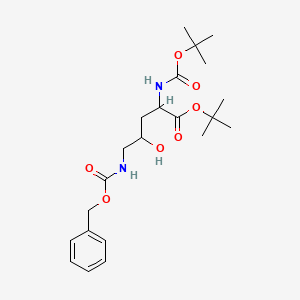
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
